molecular formula C8H11F3N2O B1427862 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine CAS No. 1247706-87-1

4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine

Cat. No. B1427862
CAS RN: 1247706-87-1
M. Wt: 208.18 g/mol
InChI Key: QCZNTACGHZQNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "MPTIO" and has been shown to possess unique properties that make it a valuable tool in scientific research.

Mechanism of Action

MPTIO acts as a NO scavenger by reacting with NO to form a stable nitrosated product. This reaction prevents NO from reacting with other molecules, thereby reducing its biological effects. MPTIO has been shown to be highly selective for NO, with little reactivity towards other reactive oxygen species.
Biochemical and physiological effects:
MPTIO has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MPTIO can reduce the production of reactive oxygen species and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. In vivo studies have shown that MPTIO can reduce blood pressure and improve endothelial function in animal models of hypertension.

Advantages and Limitations for Lab Experiments

MPTIO has several advantages for use in lab experiments. It is highly selective for NO, making it a valuable tool in studying the role of NO in various biological processes. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, MPTIO has some limitations, including its potential to react with other molecules in biological systems, which can complicate data interpretation.

Future Directions

There are several future directions for research involving MPTIO. One area of interest is the development of novel MPTIO analogs with improved selectivity and potency. Another area of interest is the use of MPTIO in studying the role of NO in cancer and other diseases. Additionally, MPTIO may have potential applications in drug development, particularly in the development of drugs for hypertension and other cardiovascular diseases.

Scientific Research Applications

MPTIO has been widely used in scientific research due to its ability to act as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. MPTIO has been shown to selectively scavenge NO, making it a valuable tool in studying the role of NO in various biological processes.

properties

IUPAC Name

4-(2-methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-4(2)3-5-6(8(9,10)11)13-14-7(5)12/h4H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZNTACGHZQNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(ON=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine
Reactant of Route 4
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine
Reactant of Route 5
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine
Reactant of Route 6
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.